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Compound of Interest
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Cat. No.: B1279817 Get Quote

Introduction

Benzofuran-4-amine, a heterocyclic aromatic compound, is a significant scaffold in medicinal

chemistry and drug development. The benzofuran nucleus is present in a wide array of natural

products and synthetic compounds that exhibit diverse and potent biological activities.[1][2]

Derivatives of benzofuran have been reported to possess anticancer, antimicrobial, anti-

inflammatory, antiviral, and antifungal properties.[1][2][3] Specifically, aminobenzofurans have

garnered interest for their potential as antiarrhythmic agents and as intermediates in the

synthesis of more complex therapeutic molecules.[1][3] This technical guide provides a

comprehensive overview of the core physicochemical properties of Benzofuran-4-amine,

detailed experimental protocols for its synthesis, and visualizations of key synthetic pathways,

intended for researchers, scientists, and professionals in drug development.

Core Physicochemical Properties
The fundamental physicochemical characteristics of Benzofuran-4-amine are summarized in

the table below. These properties are crucial for understanding its behavior in biological

systems and for its application in synthetic chemistry.
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Property Value Source(s)

Molecular Formula C₈H₇NO [4][5]

Molecular Weight 133.15 g/mol [4][5]

CAS Number 412336-07-3 [4]

Appearance Solid [5]

Boiling Point 259.8 ± 13.0 °C (Predicted) [6]

Density 1.225 ± 0.06 g/cm³ (Predicted) [6]

pKa (Predicted) 3.68 ± 0.10 [6]

InChIKey
OCZGGFAZAPGFMC-

UHFFFAOYSA-N
[4][5]

SMILES C1=CC=C2C(=C1)C=CO2.N [4]

Purity ≥97% [5]

Experimental Protocols: Synthesis of Benzofuran-4-
amine
The synthesis of Benzofuran-4-amine can be achieved through several strategic routes. The

primary methods involve the introduction of an amino group at the C4 position of the

benzofuran core, including the reduction of a nitro precursor, the Smiles rearrangement of a

hydroxy-precursor, and transition metal-catalyzed amination.[7]

A common and effective method for preparing Benzofuran-4-amine is the reduction of a 4-

nitrobenzofuran precursor.[7] This transformation can be accomplished using various reducing

agents, with stannous chloride (SnCl₂) in an acidic medium or catalytic hydrogenation being

frequently employed.

Detailed Protocol using Stannous Chloride (SnCl₂):

Dissolution: Dissolve 4-nitrobenzofuran (1.0 equivalent) in a suitable solvent such as ethanol

in a round-bottom flask.
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Addition of Reducing Agent: Add stannous chloride dihydrate (SnCl₂·2H₂O), typically 3.0 to

5.0 equivalents, to the solution.

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) for a period of 2 to 4

hours.

Monitoring: The progress of the reaction should be monitored using thin-layer

chromatography (TLC) until the starting material is consumed.

Work-up: Upon completion, cool the mixture to room temperature. Neutralize the excess acid

carefully with a base (e.g., saturated sodium bicarbonate solution).

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure. The crude product can be purified by column

chromatography on silica gel to yield Benzofuran-4-amine.
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Workflow for Reduction of 4-Nitrobenzofuran

Reaction Setup

Work-up & Purification

Dissolve 4-Nitrobenzofuran in Ethanol

Add SnCl2·2H2O

Reflux at 78°C for 2-4 hours

Cool to Room Temperature

Neutralize with NaHCO3

Extract with Ethyl Acetate

Dry, Concentrate & Purify via Chromatography

Pure Benzofuran-4-amine

Click to download full resolution via product page

Caption: General workflow for the synthesis of Benzofuran-4-amine via reduction.
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The Smiles rearrangement provides an alternative pathway, starting from the more readily

available 4-hydroxybenzofuran.[7] This intramolecular nucleophilic aromatic substitution

involves converting the phenol into a suitable ether, which then rearranges to the desired

amine.[7][8]

Detailed Two-Step Protocol:

Step 1: Synthesis of 2-(Benzofuran-4-yloxy)-2-methyl-propionamide

To a solution of 4-hydroxybenzofuran (1.0 eq) in a solvent like dioxane, add sodium

hydride (1.1 eq) portion-wise at 0 °C.[7]

Stir the mixture at room temperature for 30 minutes.[7]

Add 2-bromo-2-methylpropionamide (1.2 eq) and heat the reaction to reflux for 4-6 hours,

monitoring by TLC.[7]

After completion, cool the mixture, add water, and extract with ethyl acetate.[7]

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate.[7]

Purify the crude product by column chromatography to obtain the intermediate ether.[7]

Step 2: Smiles Rearrangement and Hydrolysis

To a solution of the intermediate ether (1.0 eq) in N,N-dimethylformamide (DMF), add

sodium hydride (1.2 eq) at 0 °C.[7]

Add a high-boiling polar solvent like dimethyl sulfoxide (DMSO) and heat the mixture to

120-150 °C for 24-48 hours, monitoring by TLC.[7]

Upon completion, the reaction mixture is worked up similarly to the previous steps,

followed by hydrolysis of the amide to yield the final amine product.
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Smiles Rearrangement Synthesis Pathway

4-Hydroxybenzofuran

Step 1: Ether Formation
(NaH, 2-bromo-2-methylpropionamide)

2-(Benzofuran-4-yloxy)-2-methyl-
propionamide

Step 2: Smiles Rearrangement
(NaH, DMSO, 120-150°C)

Hydrolysis

Benzofuran-4-amine

Click to download full resolution via product page

Caption: Key stages in the synthesis of Benzofuran-4-amine via Smiles Rearrangement.

Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination,

offer a modern and versatile method for forming the C-N bond.[7] This approach typically

involves the reaction of a halo-benzofuran with an amine source in the presence of a palladium

catalyst and a suitable ligand.

Detailed Protocol:
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Reaction Setup: In an oven-dried Schlenk tube, combine 4-bromobenzofuran (1.0 eq), an

amine source (e.g., ammonia equivalent or a protected amine, 1.2 eq), a palladium catalyst

such as Pd₂(dba)₃ (0.02 eq), a phosphine ligand like XPhos (0.04 eq), and a base like

sodium tert-butoxide (1.4 eq).[7]

Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

[7]

Solvent and Reaction: Add anhydrous toluene as the solvent and heat the mixture to 80-110

°C for 12-24 hours.[7]

Monitoring: Monitor the reaction progress by TLC or GC-MS.[7]

Work-up and Purification: After completion, cool the reaction, dilute with ethyl acetate, and

filter through a pad of Celite. The filtrate is then concentrated, and the crude product is

purified by column chromatography to yield Benzofuran-4-amine.[7]

Biological Significance and Applications
The benzofuran scaffold is a cornerstone in the development of pharmaceuticals due to its wide

spectrum of biological activities.[1][2] Benzofuran derivatives have demonstrated significant

potential as:

Anticancer Agents: Certain derivatives exhibit cytotoxic activity against various cancer cell

lines.[2][3]

Antimicrobial and Antifungal Agents: The benzofuran nucleus is found in compounds with

potent activity against bacteria and fungi.[9][10]

Anti-inflammatory Agents: Some benzofurans show promise in modulating inflammatory

pathways.[2]

Kinase Inhibitors: The scaffold is utilized in the design of inhibitors for various protein kinases

involved in signaling pathways.[7]

The 4-amino substitution on the benzofuran ring provides a crucial handle for further chemical

modification, allowing for the creation of diverse libraries of compounds for drug discovery
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programs. This position can be readily derivatized to explore structure-activity relationships

(SAR) and optimize compounds for desired therapeutic effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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